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Compound of Interest

Compound Name: T-1095A

Cat. No.: B1681200 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of T-1095A, an active metabolite of the SGLT

inhibitor T-1095, with other sodium-glucose cotransporter (SGLT) inhibitors. The information is

compiled from preclinical studies to validate its mechanism of action and assess its therapeutic

potential in diabetes management.

Mechanism of Action of T-1095A
T-1095 is a prodrug that, upon oral administration, is metabolized into its active form, T-1095A.

[1] T-1095A functions as a potent inhibitor of sodium-glucose cotransporters (SGLTs), which

are responsible for glucose reabsorption in the kidneys.[1] By selectively targeting SGLT1 and

SGLT2, T-1095A blocks this reabsorption process, leading to increased urinary glucose

excretion and a subsequent reduction in blood glucose levels.[1] This mechanism of action is

independent of insulin secretion, offering a novel therapeutic approach for managing diabetes.

[2]

Comparative Efficacy and Potency
Quantitative data from in vitro and in vivo studies demonstrate the potency and efficacy of T-

1095 and its active metabolite T-1095A.

In Vitro Inhibitory Activity
The inhibitory potency of T-1095 has been determined against human SGLT1 and SGLT2.
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Compound Target IC50

T-1095 hSGLT1 22.8 µM

T-1095 hSGLT2 2.3 µM

Data from MedchemExpress

It is reported that the active metabolite, T-1095A, exhibits a fourfold increase in selectivity for

SGLT2 over SGLT1 compared to the prodrug T-1095.

In Vivo Efficacy in Diabetic Models
Studies in streptozotocin (STZ)-induced diabetic rats have demonstrated the glucose-lowering

effects of T-1095.

Treatment Dose Duration
Change in
Blood Glucose

Change in
HbA1c

T-1095
0.03% and 0.1%

(in diet)
4 weeks

Improved

hyperglycemia

Dose-dependent

decrease

T-1095 0.1% (in diet) 8 weeks Reduced Reduced

Data from Metabolism Journal[3]

Long-term treatment with T-1095 in STZ-induced diabetic rats and yellow KK mice has been

shown to reduce both blood glucose and HbA1c levels.[1]

Comparison with Other SGLT2 Inhibitors
While direct head-to-head comparative studies with T-1095A are limited, a comparison can be

drawn from available data on other widely studied SGLT2 inhibitors.
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Compound SGLT2 Selectivity (over SGLT1)

Canagliflozin >250-fold

Dapagliflozin >1200-fold

Empagliflozin >2500-fold

Note: Data for other SGLT2 inhibitors is sourced from various studies and may not be directly

comparable to T-1095A due to different experimental conditions.

Real-world evidence suggests that while there are some differences in the glycemic efficacy

between canagliflozin, dapagliflozin, and empagliflozin, they all demonstrate significant

reductions in HbA1c and are associated with cardiovascular and renal benefits.[4][5][6][7]

Experimental Protocols
Detailed methodologies for key experiments cited in the validation of T-1095A's mechanism of

action are provided below.

In Vitro SGLT Inhibition Assay (Cell-Based)
Objective: To determine the inhibitory potency (IC50) of a test compound against SGLT1 and

SGLT2.

Methodology:

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human SGLT1 or

SGLT2 are cultured in appropriate media.

Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.

Compound Incubation: Cells are washed with a sodium-containing buffer and then incubated

with varying concentrations of the test compound (e.g., T-1095A) for a specified period.

Substrate Addition: A radiolabeled non-metabolizable glucose analog, such as ¹⁴C-α-

methylglucopyranoside (¹⁴C-AMG), is added to each well.
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Uptake Measurement: After incubation, the uptake of ¹⁴C-AMG is stopped by washing the

cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is

measured using a scintillation counter.

Data Analysis: The percentage of inhibition at each compound concentration is calculated

relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-

response curve.

In Vivo Measurement of Urinary Glucose Excretion in
Rodents
Objective: To assess the in vivo efficacy of an SGLT inhibitor by measuring its effect on urinary

glucose excretion.

Methodology:

Animal Model: Streptozotocin (STZ)-induced diabetic rats or mice are used as a model of

type 1 diabetes.

Acclimatization: Animals are housed in metabolic cages for several days to acclimate before

the study.

Drug Administration: The test compound (e.g., T-1095) is administered orally via gavage. A

vehicle control group is also included.

Urine Collection: Urine is collected over a 24-hour period.

Glucose Measurement: The total volume of urine is measured, and the glucose

concentration is determined using a glucose oxidase assay or a clinical chemistry analyzer.

Data Analysis: The total amount of glucose excreted in the urine over 24 hours is calculated

and compared between the treated and control groups.

Oral Glucose Tolerance Test (OGTT) in Rats
Objective: To evaluate the effect of a test compound on glucose tolerance.

Methodology:
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Animal Fasting: Rats are fasted overnight (approximately 16 hours) with free access to

water.

Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure

fasting blood glucose levels.

Drug Administration: The test compound or vehicle is administered orally.

Glucose Challenge: After a specified time following drug administration (e.g., 30-60 minutes),

a glucose solution (e.g., 2 g/kg body weight) is administered orally.

Blood Sampling: Blood samples are collected at various time points after the glucose

challenge (e.g., 15, 30, 60, 90, and 120 minutes).

Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each

group to assess the overall effect on glucose tolerance.

Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of SGLT2 inhibition and the

experimental workflows.
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Caption: Mechanism of action of T-1095A in the kidney.
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Caption: Workflow for in vitro SGLT inhibition assay.
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Caption: Workflow for in vivo urinary glucose excretion study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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